molecular formula C19H11Cl4N2O5S- B1229261 Sulcofuronate

Sulcofuronate

Cat. No.: B1229261
M. Wt: 521.2 g/mol
InChI Key: MKUMTCOTMQPYTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulcofuronate (sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate; CAS 3567-25-7) is a synthetic sulfonate compound characterized by a benzene ring system substituted with multiple chlorine atoms and a sulfonate (-SO₃⁻) functional group . Its structure features a urea linkage and aryl ether bonds, contributing to its stability and reactivity. Primarily used in industrial and agricultural applications, this compound acts as a herbicide and surfactant due to its strong acidity and water solubility .

Properties

Molecular Formula

C19H11Cl4N2O5S-

Molecular Weight

521.2 g/mol

IUPAC Name

5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate

InChI

InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29)/p-1

InChI Key

MKUMTCOTMQPYTQ-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Chemical Structure Key Applications Stability & Solubility
This compound 3567-25-7 Polychlorinated aryl sulfonate with urea linkage Herbicides, surfactants Stable in acidic/alkaline media
Docusate Sodium 577-11-7 Diethylhexyl sulfosuccinate Laxatives, emulsifiers Hydrophobic core, hydrophilic surface
Sodium Allylsulfonate 2495-39-8 Allyl group attached to sulfonate Polymer production, detergents High thermal stability
2-Naphthol Sulfonate 84-78-6 Naphthalene-based sulfonate Dyes, pharmaceuticals pH-sensitive solubility

Key Findings :

  • Chlorine Substitution: this compound’s polychlorinated structure enhances its herbicidal activity compared to non-halogenated sulfonates like docusate sodium, which lacks biocidal properties .
  • Urea Linkage : The urea group in this compound improves binding affinity to target enzymes in plants, a feature absent in simpler sulfonates like sodium allylsulfonate .
  • Solubility : Unlike hydrophobic docusate sodium, this compound’s polar substituents enable broad pH tolerance, making it suitable for agricultural formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sulcofuronate
Reactant of Route 2
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Sulcofuronate

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